1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone
Description
1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone is a chiral piperidine derivative characterized by an ethanone group attached to the nitrogen of a piperidine ring and an (S)-configured hydroxyl group at the 3-position. This compound belongs to a broader class of piperidine-based ketones, which are frequently explored in medicinal chemistry for their diverse biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties. Its stereochemistry and functional group arrangement make it a valuable scaffold for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
1-[(3S)-3-hydroxypiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMTRPNNXNQRN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657641 | |
| Record name | 1-[(3S)-3-Hydroxypiperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126736-22-8 | |
| Record name | 1-[(3S)-3-Hydroxypiperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone, also known as 1-(3-Hydroxypiperidin-1-yl)ethanone, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a hydroxyl group at the 3-position and an ethanone group. This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of 1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone is primarily attributed to its ability to form hydrogen bonds with active sites on enzymes and receptors. The hydroxyl group enhances solubility and reactivity, while the piperidine ring contributes to structural stability. This interaction can modulate enzyme-substrate dynamics, influencing various metabolic pathways.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain piperidine derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of hydroxyl groups can enhance antibacterial efficacy.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 1-(3-Hydroxypiperidin-1-yl)ethanone | 12.5 | Antibacterial |
| 1-(3-Oxopiperidin-1-yl)ethanone | 25 | Antibacterial |
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. It may act on neurotransmitter systems due to its ability to cross the blood-brain barrier effectively.
Synthesis Methods
1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone can be synthesized through various methods, including:
- Piperidine Reaction : Piperidine reacts with acetic anhydride, followed by hydroxylation.
- Catalytic Methods : Utilization of catalysts under controlled temperature and pressure conditions enhances yield and purity.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of piperidine derivatives, 1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Case Study 2: Neuroactive Potential
Another study focused on the neuropharmacological effects of similar piperidine compounds showed promising results in modulating neurotransmitter levels in animal models. The compound demonstrated potential in enhancing cognitive functions, suggesting its use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
